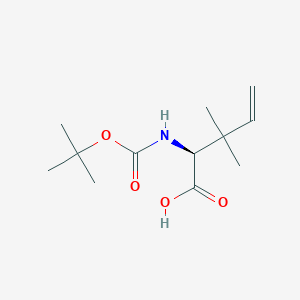

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

Description

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid (CAS No. 676629-90-6) is a β,β-dimethylated non-proteinogenic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol . The compound’s structure includes a pent-4-enoic acid backbone with geminal dimethyl groups at the β-position, conferring steric hindrance that enhances conformational rigidity. This property is exploited in peptide synthesis to resist enzymatic degradation and improve metabolic stability .

The Boc group serves as a temporary protective group for amines during solid-phase peptide synthesis (SPPS), removable under acidic conditions (e.g., trifluoroacetic acid). The (S)-configuration at the chiral center is critical for maintaining stereochemical integrity in bioactive peptides .

Properties

IUPAC Name |

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMRFGHGLLFAJZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3,3-dimethylbut-1-ene.

Protection of the Amino Group: The amino group is protected using the Boc group, which is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Formation of the Double Bond: The double bond is introduced through a series of reactions, including halogenation and elimination reactions.

Industrial Production Methods: Industrial production of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form saturated derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products:

Epoxides and Diols: Formed from oxidation reactions.

Saturated Amino Acids: Formed from reduction reactions.

Free Amino Acid: Formed from Boc deprotection.

Scientific Research Applications

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is a versatile compound with applications in peptide synthesis, drug development, biotechnology, molecular biology research, and cosmetic formulations . It is a chiral molecule with the formula C12H21NO4 .

Scientific Research Applications

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid in Peptide Synthesis

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is a key building block in peptide synthesis, especially for therapeutic applications in the pharmaceutical industry . Its incorporation can enhance the stability of peptides against digestion by proteases .

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid in Drug Development

This compound is crucial in designing new drugs, particularly those targeting specific biological pathways, because its unique structural properties enhance binding affinity . In drug development, (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid has potential applications in enzyme inhibition. Furthermore, the compound is also utilized in the creation of novel pharmaceuticals, particularly in the design of compounds that target specific biological pathways, enhancing therapeutic efficacy .

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid in Biotechnology

In biotechnology, (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is used to create modified amino acids that can improve the stability and efficacy of biologics, making treatments more effective . It is also utilized in developing enzyme inhibitors and other bioactive molecules .

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid in Molecular Biology

Researchers employ (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid to study protein interactions and functions, providing insights that can lead to breakthroughs in understanding diseases .

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid in Cosmetic Formulations

The properties of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid also find applications in the cosmetic industry, where it can be used in formulations aimed at improving skin health and appearance .

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid in Material Science

It finds applications in the formulation of advanced materials, contributing to the development of polymers with enhanced properties for various industrial uses .

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid in Analytical Chemistry

The compound is utilized in analytical methods to assess the purity and composition of complex mixtures, ensuring quality control in manufacturing processes .

Mechanism of Action

The mechanism of action of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted reactions during chain elongation. The compound can also interact with enzymes, where the double bond and the chiral center play crucial roles in binding and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid (CAS No. 854250-89-8) is the enantiomer of the target compound. While its physicochemical properties (e.g., molecular weight, solubility) are identical, its stereochemical inversion alters interactions with chiral environments, such as enzyme active sites or receptor-binding pockets. This distinction is vital for applications requiring enantioselectivity .

| Property | (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid | (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid |

|---|---|---|

| CAS No. | 676629-90-6 | 854250-89-8 |

| Configuration | S | R |

| Purity (Commercial) | 96% | 95% |

| Applications | SPPS, protease-resistant peptides | Stereochemical studies, mirror-image peptides |

Substituent-Modified Analogs

a) (S)-Boc-2-amino-4-(3,4-dimethoxyphenyl)-butyric acid (CAS No. 1354752-74-1)

This analog replaces the β,β-dimethyl group with a 4-(3,4-dimethoxyphenyl)-butyric acid side chain. The aromatic dimethoxy group enhances π-π stacking interactions in peptide-drug conjugates but reduces solubility in aqueous media compared to the dimethyl-substituted parent compound .

b) 2-Boc-amino-3,3-diphenyl propionic acid (CAS No. 119363-63-2)

The geminal diphenyl substituents introduce extreme steric bulk, making this compound suitable for rigidifying peptide turn structures.

| Property | (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid | 2-Boc-amino-3,3-diphenyl propionic acid |

|---|---|---|

| Substituents | β,β-dimethyl | β,β-diphenyl |

| Solubility (DMF) | High | Low |

| Steric Bulk | Moderate | High |

| Applications | General SPPS | Conformationally constrained peptides |

Protecting Group Variants

a) (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid (CAS No. 1310680-41-1)

Replacing the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group shifts the deprotection strategy from acidic to basic conditions (e.g., piperidine). The Fmoc variant is preferred in SPPS for its orthogonality to acid-labile resins but is less stable under long-term storage .

| Property | (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid | (S)-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid |

|---|---|---|

| Protecting Group | Boc | Fmoc |

| Deprotection Condition | Acidic (TFA) | Basic (piperidine) |

| Molecular Weight | 243.3 g/mol | 365.4 g/mol |

| Stability | High (neutral pH) | Moderate (base-sensitive) |

Key Research Findings

Steric Effects: The β,β-dimethyl group in (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid reduces peptide backbone flexibility, enhancing resistance to proteases like trypsin and chymotrypsin .

Stereochemical Purity : Commercial (S)-enantiomer is available at 96% purity, while the (R)-form is typically 95% pure, reflecting synthetic challenges in chiral resolution .

Synthetic Utility : The Boc-protected derivative is compatible with standard SPPS protocols, whereas Fmoc analogs require tailored workflows .

Biological Activity

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is a chiral amino acid derivative that has garnered attention in various fields of research, including medicinal chemistry, enzymology, and peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its biological activity and applications.

- Molecular Formula : CHN O

- Molecular Weight : 243.30 g/mol

- Structure : The compound contains a double bond and a chiral center, contributing to its unique reactivity and biological interactions.

The biological activity of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid primarily involves its role as a substrate or inhibitor in enzyme-substrate interactions. The Boc group protects the amino functionality during peptide synthesis, allowing for selective modifications. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of peptide bonds essential for protein synthesis.

Key Mechanisms:

- Enzyme Interaction : The compound can modulate enzyme activity by acting as an inhibitor or a substrate, influencing metabolic pathways.

- Peptide Synthesis : The Boc group enables the controlled synthesis of peptides, which are vital for therapeutic applications .

Biological Activity and Applications

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid has been studied for its potential applications in drug development and enzyme inhibition:

- Enzyme Inhibition : Research indicates that this compound can serve as a precursor for designing enzyme inhibitors, particularly targeting proteases like cathepsin S .

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Investigated as a precursor for pharmaceuticals targeting specific biological pathways. |

| Biotechnology | Utilized in the development of enzyme inhibitors and bioactive molecules. |

| Peptide Synthesis | Serves as a building block in synthesizing complex peptides essential for drug development. |

| Material Science | Applied in formulating advanced materials with enhanced properties for industrial uses. |

Case Studies

- Enzyme Inhibition Studies : A study highlighted that compounds similar to (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid exhibit significant inhibitory effects on cathepsin S, which is implicated in various diseases including cancer and inflammation .

- Peptide Synthesis Research : Research demonstrated that (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid could be effectively utilized in solid-phase peptide synthesis, yielding high purity peptides necessary for therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid | CHN O | Chiral structure with Boc protection; versatile in synthesis. |

| (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid | CHN O | Enantiomer with different steric hindrance; similar reactivity. |

| 3-Amino-3,4-dimethylpentanoic acid | CHN O | Lacks Boc protection; simpler structure affecting reactivity. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The compound is synthesized via β,β-dimethylation of amino acids to introduce steric hindrance, which prevents protease degradation. A critical step involves Boc (tert-butoxycarbonyl) protection of the amine group to stabilize it during reactions. Evidence from β,β-dimethylated amino acid synthesis suggests using inert solvents (e.g., dichloromethane) and coupling agents like EDC/NHS for carboxyl activation . Temperature control (80–200°C) during amidation steps, as seen in analogous syntheses of 3,3-dimethyl-pent-4-enoic acid derivatives, is essential to avoid racemization .

Q. How can researchers validate the stereochemical integrity of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid during synthesis?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is recommended for enantiomeric excess (ee) analysis. Compare retention times with known (R)- and (S)-enantiomer standards. Circular dichroism (CD) spectroscopy can further confirm the absolute configuration. For NMR, coupling constants (J-values) of the pent-4-enoic acid double bond and methyl groups provide spatial insights .

Q. What analytical techniques are optimal for characterizing the Boc-protected amino acid and its intermediates?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₁₂H₂₁NO₄, 243.3 g/mol) and detect impurities .

- NMR : ¹H and ¹³C NMR to resolve signals from the Boc group (δ ~1.4 ppm for tert-butyl), vinyl protons (δ 5.0–5.5 ppm), and dimethyl groups (δ ~1.1 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Advanced Research Questions

Q. How does the β,β-dimethylation in this compound enhance peptide stability, and what are the limitations in protease resistance studies?

- Methodological Answer : The 3,3-dimethyl group introduces steric hindrance, blocking protease active-site access. To quantify stability, incubate synthesized peptides containing this residue with trypsin/chymotrypsin and monitor degradation via LC-MS over 24–72 hours. A control peptide without dimethylation shows faster cleavage, confirming efficacy. However, bulky substituents may reduce solubility, requiring co-solvents (e.g., DMSO ≤5%) in aqueous assays .

Q. What strategies mitigate racemization during Boc deprotection in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) at 0–4°C to minimize acid-induced racemization. Monitor deprotection kinetics via in-situ FT-IR to terminate the reaction once Boc removal is complete (disappearance of ~1700 cm⁻¹ peak). Post-deprotection, neutralize with DIEA to stabilize the free amine .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects on transition states. Design a DoE (Design of Experiments) varying solvents (e.g., THF vs. DMF), temperatures (25–60°C), and catalysts (e.g., DMAP vs. no catalyst). Analyze outcomes via ANOVA to identify statistically significant factors. For example, polar aprotic solvents like DMF may improve carboxyl activation but increase epimerization risk .

Q. What computational methods predict the conformational impact of β,β-dimethylation on peptide secondary structures?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with the CHARMM36 force field. Compare helicity/beta-sheet propensity in peptides with and without dimethylation. Density functional theory (DFT) at the B3LYP/6-31G* level can calculate rotational barriers around the Cα-Cβ bond, explaining restricted backbone flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.